molecular formula C8H7ClN2O3 B12871676 3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride CAS No. 62492-31-3

3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B12871676
CAS No.: 62492-31-3
M. Wt: 214.60 g/mol
InChI Key: LDAHIHKORWRFNW-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is a heterocyclic compound that contains both furan and imidazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of furan derivatives with imidazolidine-2-one under specific conditions. One common method includes the use of chlorinating agents such as thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The furan ring can also participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of both furan and imidazolidine moieties, which provide a combination of reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

62492-31-3

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

3-(furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C8H7ClN2O3/c9-7(12)11-4-3-10(8(11)13)6-2-1-5-14-6/h1-2,5H,3-4H2

InChI Key

LDAHIHKORWRFNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CO2)C(=O)Cl

Origin of Product

United States

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